2-[4-(trifluoromethyl)-1H-pyrazol-1-yl]propanoic acid
Description
2-[4-(Trifluoromethyl)-1H-pyrazol-1-yl]propanoic acid is a fluorinated pyrazole derivative with the molecular formula C₇H₉F₃N₂O₂ and a molecular weight of 208.14 g/mol . The compound features a pyrazole ring substituted with a trifluoromethyl (-CF₃) group at the 4-position and a propanoic acid side chain at the 1-position. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the carboxylic acid moiety contributes to hydrogen-bonding interactions, making it a versatile scaffold in medicinal chemistry and agrochemical design .
Properties
IUPAC Name |
2-[4-(trifluoromethyl)pyrazol-1-yl]propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7F3N2O2/c1-4(6(13)14)12-3-5(2-11-12)7(8,9)10/h2-4H,1H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFWRQERIBDAPIA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)N1C=C(C=N1)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7F3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-[4-(trifluoromethyl)-1H-pyrazol-1-yl]propanoic acid typically involves the following steps:
Formation of the pyrazole ring:
Attachment of the propanoic acid moiety: This step involves the reaction of the pyrazole intermediate with a propanoic acid derivative under appropriate conditions to yield the final product.
Industrial production methods may involve optimization of these steps to ensure high yield and purity, as well as the use of scalable reaction conditions and cost-effective reagents.
Chemical Reactions Analysis
2-[4-(trifluoromethyl)-1H-pyrazol-1-yl]propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to yield alcohols or other reduced forms.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-[4-(trifluoromethyl)-1H-pyrazol-1-yl]propanoic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure allows it to interact with various biological targets, making it a candidate for drug discovery and development.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an anti-inflammatory or anticancer agent.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of 2-[4-(trifluoromethyl)-1H-pyrazol-1-yl]propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity for these targets, leading to its biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Table 1: Structural and Molecular Comparisons
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents/Modifications | CAS Number |
|---|---|---|---|---|
| This compound | C₇H₉F₃N₂O₂ | 208.14 | -CF₃ at pyrazole-4; propanoic acid chain | N/A |
| 2-[4-(Trifluoromethyl)-1H-pyrazol-1-yl]butanoic acid | C₈H₉F₃N₂O₂ | 222.17 | Extended butanoic acid chain | 1339703-80-8 |
| 3-[4-Amino-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoic acid HCl | C₇H₈F₃N₃O₂·HCl | 223.15 | -NH₂ at pyrazole-4; hydrochloride salt | 1431965-48-8 |
| 2-[4-Chloro-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoic acid | C₁₀H₁₀ClF₃N₂O₂ | 282.65 | -Cl at pyrazole-4; cyclopropyl at pyrazole-5 | 1006470-39-8 |
| 2-[[5-[(4-Chloro-3-methylpyrazol-1-yl)methyl]-4-ethyltriazol-3-yl]sulfanyl]propanoic acid | C₁₂H₁₆ClN₅O₂S | 329.81 | Triazole-sulfanyl hybrid structure | 1006320-09-7 |
Key Observations :
- Substituents : Chlorine or cyclopropyl groups at the pyrazole ring (e.g., 1006470-39-8) introduce steric and electronic effects, altering reactivity and selectivity .
- Salt Forms: The hydrochloride salt of the 4-amino derivative (1431965-48-8) improves aqueous solubility, critical for pharmacokinetic optimization .
Table 2: Bioactivity Comparisons
Key Findings :
- Antimicrobial Activity : Celecoxib-derived carboxamides (e.g., 4c, 4f) exhibit potent growth inhibition against Staphylococcus aureus and Candida albicans, attributed to the trifluoromethylpyrazole core and sulfonamide linkages .
- Agrochemical Potential: Chlorinated derivatives (e.g., 1006470-39-8) are evaluated under GHS safety standards, suggesting utility in crop protection .
Biological Activity
2-[4-(Trifluoromethyl)-1H-pyrazol-1-yl]propanoic acid is a compound of interest due to its potential biological activities, particularly in the context of drug development and therapeutic applications. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
- Molecular Formula : C₈H₉F₃N₂O₂
- Molecular Weight : 222.16 g/mol
- CAS Number : 1823791-67-8
The biological activity of this compound is primarily linked to its interaction with various biological targets. The trifluoromethyl group enhances lipophilicity and metabolic stability, which can influence binding affinity and selectivity towards specific enzymes.
Inhibition of Meprin Proteins
Recent studies have highlighted the role of pyrazole derivatives in inhibiting meprin α and β, which are metalloproteinases implicated in several diseases, including cancer and vascular disorders. The structure of this compound allows it to effectively bind to the active sites of these enzymes, thereby inhibiting their activity. This inhibition can lead to reduced tumor cell invasion and migration, making it a potential candidate for cancer therapy .
Structure-Activity Relationships (SAR)
The incorporation of the trifluoromethyl group at the para position of the pyrazole ring significantly enhances the compound's potency. SAR studies indicate that modifications at various positions on the pyrazole scaffold can lead to variations in biological activity. For instance, introducing different substituents can modulate the selectivity for meprin isoforms, which is crucial for minimizing off-target effects .
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound:
Case Studies
- Cancer Research : A study investigated the effects of this compound on colorectal cancer cell lines. The compound demonstrated significant inhibition of cell proliferation and migration, attributed to its ability to inhibit meprin activity .
- Vascular Diseases : Research has shown that this compound can modulate pathways involved in vascular remodeling by inhibiting proteases linked to arteriosclerosis. This suggests a therapeutic potential for managing vascular diseases .
- Inflammatory Disorders : In models of acute inflammation, administration of this compound resulted in decreased levels of pro-inflammatory cytokines, indicating its potential as an anti-inflammatory agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
